N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide
Description
N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a unique structure combining a piperidine ring with an adamantane moiety, making it a subject of study in various fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O/c27-23(24-13-20-10-21(14-24)12-22(11-20)15-24)25-16-18-6-8-26(9-7-18)17-19-4-2-1-3-5-19/h1-5,18,20-22H,6-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDDCRVMEWFNBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide typically involves the reaction of 1-benzylpiperidin-4-ylmethanol with adamantane-1-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to modulate the activity of certain neurotransmitter systems, which may contribute to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence dopamine and serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring but lacks the adamantane moiety.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Similar structure but with a different functional group.
Piperine: A naturally occurring piperidine derivative with different biological activities .
Uniqueness
N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide is unique due to its combination of a piperidine ring and an adamantane moiety. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and providing insights into its pharmacological properties.
Structural Overview
The compound combines a piperidine ring with an adamantane moiety , which contributes to its distinct physicochemical properties. The structure can be represented as follows:
1. Soluble Epoxide Hydrolase Inhibition
Research has indicated that adamantane derivatives, including this compound, exhibit inhibitory activity against soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes, including inflammation and pain modulation. Inhibiting sEH can reduce inflammatory diseases such as acute pancreatitis .
2. Neuropharmacological Effects
The compound is also being explored for its potential neuropharmacological effects. The piperidine component suggests possible interactions with neurotransmitter systems, particularly those involving glutamate receptors. Analogous compounds have shown promise in modulating synaptic transmission and could potentially be beneficial in treating neurodegenerative diseases .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
In Vivo Studies
Preliminary in vivo studies have assessed the efficacy of the compound in animal models:
- Acute Pancreatitis Model : Administration of the compound significantly reduced markers of inflammation and pancreatic damage, supporting its potential therapeutic role in inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Benzylpiperidine | Piperidine ring only | Limited activity; lacks adamantane moiety |
| N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide | Similar structure; different functional group | Variable activity depending on substitution |
| Piperine | Naturally occurring piperidine derivative | Exhibits diverse biological activities but differs structurally |
Q & A
Q. How to scale up synthesis while maintaining reaction efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
